2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with a propyl group at the 6-position and a propanehydrazide moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thieno and pyrimidine precursors under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced at the 6-position of the thienopyrimidine core through alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Attachment of the Propanehydrazide Moiety: The final step involves the reaction of the 3-position of the thienopyrimidine core with propanehydrazide. This can be carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thienopyrimidine core, particularly at the 2- and 6-positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe in chemical biology to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cancer cell proliferation and survival.
Pathways Involved: It modulates key signaling pathways, including those related to apoptosis and cell cycle regulation, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-6-methylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide
- 2-(4-oxo-6-ethylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide
- 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide
Uniqueness
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide is unique due to its specific propyl substitution at the 6-position, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and phenyl analogs. This uniqueness is reflected in its specific interactions with molecular targets and its potential therapeutic applications.
Properties
IUPAC Name |
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-3-4-8-5-9-11(19-8)14-6-16(12(9)18)7(2)10(17)15-13/h5-7H,3-4,13H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKJUCZMIAYKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.